2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-(ethylaminomethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-12-7-10-13-9-6-4-3-5-8(9)11(15)14-10/h3-6,12H,2,7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJPQVGLVUJLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267602 | |
| Record name | 2-[(Ethylamino)methyl]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143993-13-9 | |
| Record name | 2-[(Ethylamino)methyl]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143993-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Ethylamino)methyl]-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This review focuses on its pharmacological properties, mechanisms of action, and relevance in therapeutic applications, particularly in oncology and other disease models.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its diverse biological activities. The ethylamino group enhances its solubility and may influence its interaction with biological targets.
The biological activity of 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer progression. For example, similar quinazolinone derivatives have shown inhibitory effects on CDK2 and EGFR kinases, suggesting potential applications in cancer therapy .
- Calcium Channel Blockade : Some derivatives have been identified as T-type calcium channel blockers, indicating that the compound could modulate calcium ion influx in cells, impacting cellular excitability and proliferation .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of quinazolinone derivatives:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values comparable to established chemotherapeutics in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Selectivity : Notably, compounds similar to 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one have shown selectivity for cancer cells over normal cells, which is critical for reducing side effects during treatment .
Table of Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one | MCF-7 | 24.99 | |
| Similar Quinazolinone Derivative | HCT-116 | 28.84 | |
| Compound 48c (related structure) | AML Cells | <10 |
Study on Quinazolinone Derivatives
A study synthesized a series of quinazolinone derivatives and evaluated their activity against multiple tyrosine kinases. The results indicated that certain derivatives had potent inhibitory effects on CDK2 and HER2, suggesting that modifications to the quinazolinone structure can enhance biological activity .
T-Type Calcium Channel Study
Another investigation focused on the role of the guanidine moiety in enhancing the activity of 3,4-dihydroquinazoline derivatives as T-type calcium channel blockers. This study found that specific substitutions significantly increased their efficacy against lung cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one has been investigated for its potential therapeutic properties. Research indicates that this compound may exhibit:
Antimicrobial Activity : Various derivatives of quinazolinone compounds have demonstrated notable antibacterial and antifungal properties. For example, studies have shown that certain synthesized derivatives exhibit significant activity against resistant bacterial and fungal strains.
Anticancer Properties : In vitro studies have reported that this compound can inhibit the proliferation of cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 µg/mL. This suggests potential as a chemotherapeutic agent.
Organic Synthesis
In organic chemistry, 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure and enhance its properties for specific applications.
Case Study 1: Antimicrobial Activity
A study published in the Research Journal of Pharmacy and Technology focused on synthesizing quinoline derivatives linked to thiadiazole and assessing their antimicrobial activity. Among the synthesized compounds, some exhibited superior antibacterial activity compared to standard antibiotics like Ciprofloxacin.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Standard (Ciprofloxacin) |
|---|---|---|
| 4b | 20 mm | 23 mm |
| 4c | 21 mm | 23 mm |
| 4f | 20 mm | 23 mm |
Case Study 2: Anticancer Properties
Another study explored the anticancer properties of various quinazolinone derivatives related to this compound. The results indicated significant antiproliferative effects on cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological and material science applications, with properties highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparisons
Preparation Methods
Cyclization via Reaction of 2-Haloaniline with Isocyanates and Heck Reaction
A notable method involves reacting a 2-halo-substituted aniline with an isocyanate to form a urea intermediate, which is then subjected to a Heck reaction with an acrylic acid ester (e.g., methyl acrylate). This sequence leads to an acrylate-substituted intermediate, which undergoes ring closure under basic conditions to form the tetrahydroquinazolinone structure.
- Advantages : Avoids formation of highly reactive intermediates such as phosphinimides and carbodiimides, which are prone to by-product formation.
- Purification : The intermediates tend to crystallize, allowing purification by crystallization rather than chromatography, which is beneficial for industrial scalability.
- Example Reaction Conditions : Use of palladium catalysts for ortho-palladation, basic conditions for ring closure, and methyl acrylate as a coupling partner.
Enantiomeric Separation
For chiral dihydroquinazolinones, enantiomeric separation is crucial. One method involves crystallization of racemic esters with chiral acids such as (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C. This preferentially precipitates the desired S-enantiomer salt, allowing isolation without chromatographic methods.
Reaction Scheme Overview
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | 2-Haloaniline derivative | Reaction with isocyanate | Urea intermediate | Formation of key intermediate |
| 2 | Urea intermediate | Heck reaction with methyl acrylate, Pd catalyst | Acrylate-substituted intermediate | Coupling step |
| 3 | Acrylate intermediate | Basic conditions | Tetrahydroquinazolinone core | Ring closure |
| 4 | Tetrahydroquinazolinone | Reaction with ethylamine or equivalent | 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one | Introduction of ethylaminomethyl group |
| 5 | Racemic mixture | Crystallization with chiral acid | Enantiomerically enriched product | Enantiomer separation |
Detailed Research Findings
- The process avoids reactive intermediates such as phosphinimides and carbodiimides, reducing by-product formation and improving yield and purity.
- Crystallization-based purification replaces chromatography, enhancing industrial applicability.
- The use of ortho-palladation techniques enables efficient synthesis of key intermediates.
- Enantiomeric purity is achieved via selective crystallization rather than chromatographic separation, minimizing waste of undesired enantiomers.
- The process is adaptable to various substituted analogs by modifying aryl and alkyl substituents on the quinazolinone core.
Technical and Industrial Considerations
The described methods emphasize:
- Scalability : Avoidance of chromatography and use of crystallization for purification.
- Environmental Impact : Reduction of solvent use and hazardous by-products.
- Yield and Purity : High selectivity and minimized side reactions.
- Safety : Avoidance of highly reactive intermediates that pose handling risks.
Q & A
Q. Advanced
- Molecular docking : Assess binding affinity to targets like EGFR or PARP using AutoDock Vina, leveraging crystal structures from the PDB .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 interactions .
How can regioselectivity challenges in alkylation or acylation reactions be addressed?
Q. Advanced
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc to direct alkylation to the quinazolinone N-atom .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity via controlled heating .
What in vitro assays are recommended for evaluating anticancer or antimicrobial activity?
Q. Advanced
- MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ < 50 µM suggests potency) .
- Microdilution broth assay : Determine MIC values against S. aureus or E. coli, with positive controls (e.g., ciprofloxacin) .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Room temperature : Stable as a powder in airtight, amber vials for ≥6 months .
- Solution phase : Degrades in DMSO or water >30 days; use fresh solutions for assays .
What strategies are effective for scaling up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Continuous reactors minimize batch variability and improve heat dissipation .
- Recrystallization optimization : Use gradient cooling (e.g., ethanol to hexane) to enhance crystal uniformity .
How can structural analogs be designed to improve metabolic stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
